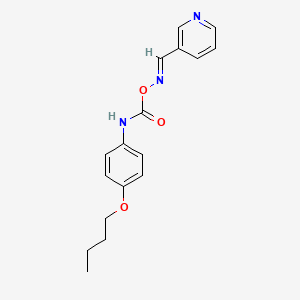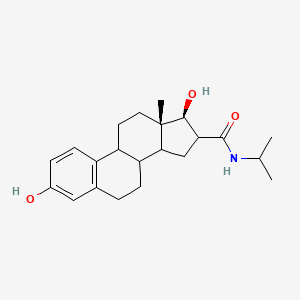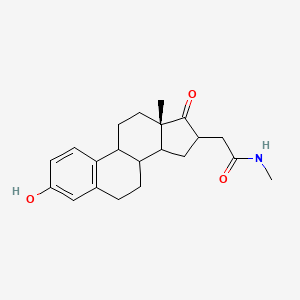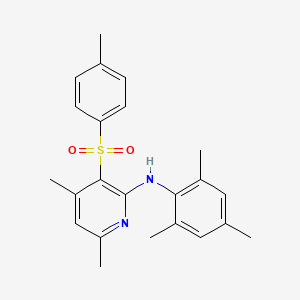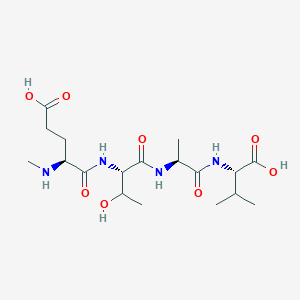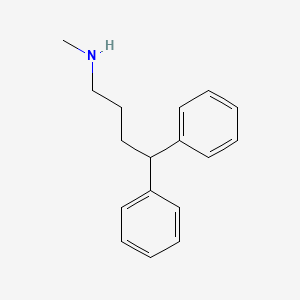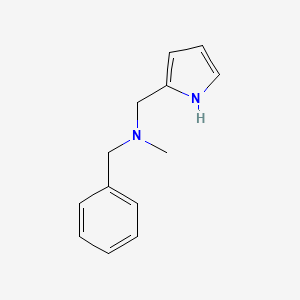
benzyl(methyl)(1H-pyrrol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine is a compound that belongs to the class of amines It is characterized by the presence of a methyl group, a benzyl group, and a pyrrol-2-ylmethyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine can be achieved through several methods. One common approach involves the reaction of N-methylbenzylamine with pyrrole-2-carboxaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders due to its MAO inhibitory activity.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine involves its interaction with molecular targets such as monoamine oxidase (MAO). The compound inhibits the activity of MAO by binding to its active site, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in treating depression and other neurological disorders .
Comparison with Similar Compounds
N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine can be compared with other similar compounds, such as:
N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine: This compound is also a selective inhibitor of MAO but has different selectivity profiles for MAO-A and MAO-B.
N-methylbenzylamine: Lacks the pyrrol-2-ylmethyl group and has different chemical properties and applications.
The uniqueness of N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-(1H-pyrrol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H16N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3 |
InChI Key |
XQZWJHDHWFGAPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


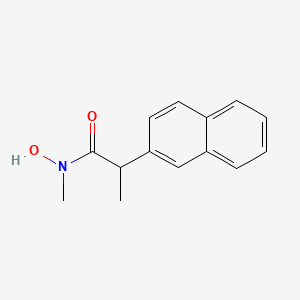
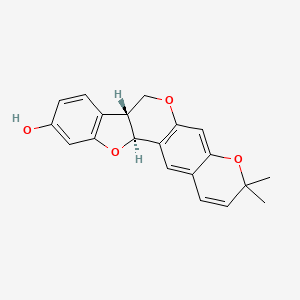
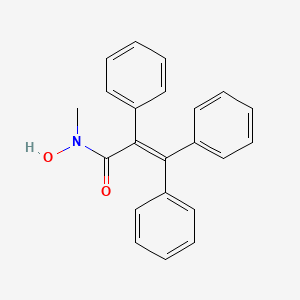
![N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea](/img/structure/B10851943.png)


